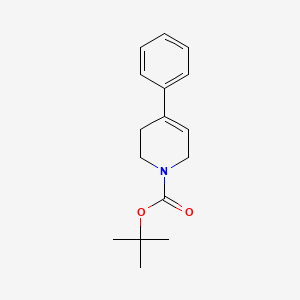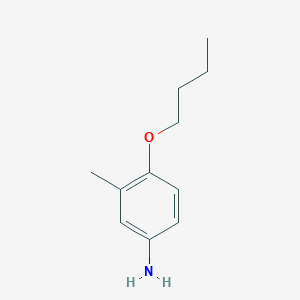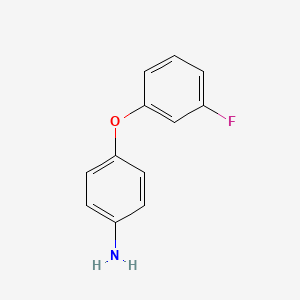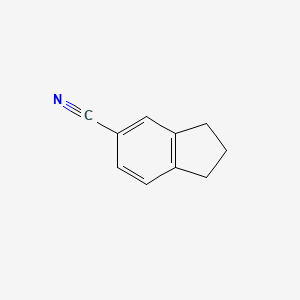
2,3-Dihydro-1H-indene-5-carbonitrile
説明
Synthesis Analysis
The synthesis of 2,3-Dihydro-1H-indene-5-carbonitrile and its derivatives has been reported in several studies. For instance, a stereoselective synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile was achieved using transaminase enzymes . Another study reported the synthesis of 2,3-dihydro-1H-inden-1-one derivatives via a [5+2−2] decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (I) catalyzed direct carbon–carbon bond cleavage .Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1H-indene-5-carbonitrile can be analyzed using various techniques. For instance, the InChI code for the compound is provided as1S/C10H10N2.ClH/c11-6-7-1-3-9-8(5-7)2-4-10(9)12;/h1,3,5,10H,2,4,12H2;1H .
科学的研究の応用
Novel Synthetic Routes and Chemical Reactions
Researchers have developed innovative synthetic routes and chemical reactions involving 2,3-Dihydro-1H-indene derivatives, showcasing their versatility in organic synthesis. For instance, Landmesser et al. (2008) explored a novel route to synthesize 1-substituted 3-(dialkylamino)-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles, demonstrating the compound's utility in creating complex molecular structures with potential applications in drug discovery and material science (Landmesser, Linden, & Hansen, 2008).
Photovoltaic and Organic Electronics
The compound and its derivatives have been studied for their application in photovoltaic devices and organic electronics. Xu et al. (2017) designed a thieno[3,4-b]thiophene-based small-molecule electron acceptor with an indenoindene core for high-performance organic photovoltaics. This research highlights the potential of indene derivatives in improving the efficiency of solar cells and advancing renewable energy technologies (Xu et al., 2017).
Molecular Structure and Vibrational Studies
Prasad et al. (2010) conducted a detailed study on the molecular structure and vibrational properties of 2,3-Dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione using density functional theory calculations. Their work provides valuable insights into the electronic and structural characteristics of these compounds, which could inform their incorporation into various chemical sensors and advanced materials (Prasad et al., 2010).
Electrochemical Properties and Applications
Abaci et al. (2016) investigated the synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and their electrochromic properties. This study underscores the potential use of indene derivatives in developing electrochromic devices, which change color in response to electric voltage, for applications in smart windows and displays (Abaci, Ustalar, Yılmaz, & Guney, 2016).
作用機序
Target of Action
It is known that indole derivatives, which are structurally similar to 2,3-dihydro-1h-indene-5-carbonitrile, bind with high affinity to multiple receptors . This suggests that 2,3-Dihydro-1H-indene-5-carbonitrile may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2,3-Dihydro-1H-indene-5-carbonitrile may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is plausible that 2,3-Dihydro-1H-indene-5-carbonitrile could have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dihydro-1H-indene-5-carbonitrile. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
特性
IUPAC Name |
2,3-dihydro-1H-indene-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOVFJHPHSEXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574674 | |
| Record name | 2,3-Dihydro-1H-indene-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-indene-5-carbonitrile | |
CAS RN |
69975-67-3 | |
| Record name | 2,3-Dihydro-1H-indene-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69975-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-indene-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)
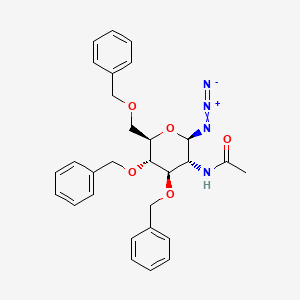


![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)

![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)


![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)
